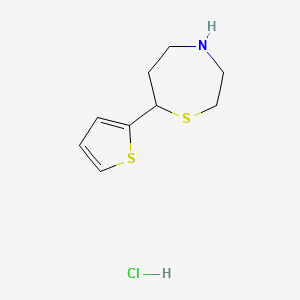

7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

7-thiophen-2-yl-1,4-thiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS2.ClH/c1-2-8(11-6-1)9-3-4-10-5-7-12-9;/h1-2,6,9-10H,3-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCLJRWIRRPFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride typically involves the formation of the thiazepane ring followed by the introduction of the thiophene moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thiophene derivative and a thiazepane precursor in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the thiazepane ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Modified thiazepane derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiophene and thiazepane rings allows for interactions with various biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Molecular formula inferred from structural similarity.

†CAS number corresponds to the 1,1-dioxide derivative .

Physicochemical Properties

- Aromaticity and Electronic Effects : The thiophene ring in the target compound offers electron-rich characteristics, enabling stronger π-π stacking compared to phenyl or chlorophenyl analogs. This property is critical in materials science (e.g., organic semiconductors) .

- Solubility: The hydrochloride salt form improves aqueous solubility across all analogs. Methoxyphenyl and thiophene substituents further enhance solubility compared to non-polar groups .

- Stability : Chlorophenyl derivatives exhibit higher stability due to the electron-withdrawing chlorine atom, reducing oxidative degradation .

Biologische Aktivität

7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride is a heterocyclic compound that combines both thiophene and thiazepane rings, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN2S2

- Molecular Weight : 239.30 g/mol

- CAS Number : 2097937-67-0

The compound's structure features a thiophene moiety linked to a thiazepane ring, which contributes to its unique chemical reactivity and biological properties. The presence of sulfur and nitrogen atoms enhances its potential for interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Research indicates that thiophene derivatives can exhibit the following pharmacological properties:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

- Anti-inflammatory Effects : Thiophene derivatives are noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Pharmacological Studies

Recent studies have investigated the pharmacokinetics and efficacy of this compound in various models:

| Study | Findings |

|---|---|

| In vitro antimicrobial study | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |

| Cancer cell line assays | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Anti-inflammatory model | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on the compound's antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved interference with bacterial membrane integrity, leading to cell lysis.

-

Cancer Research :

- In a recent experimental model using human cancer cell lines, this compound was shown to activate caspase-dependent pathways, promoting apoptosis. This finding highlights its potential as an anticancer agent.

-

Anti-inflammatory Applications :

- In vivo studies demonstrated that the compound significantly reduced paw edema in rat models induced by carrageenan, suggesting its potential application in treating inflammatory conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Acetylthiophene | Antimicrobial | Disrupts cell wall synthesis |

| 5-Methylthiazole | Anticancer | Induces apoptosis via caspase activation |

| Thiophene-based anti-inflammatories | Anti-inflammatory | Inhibits cytokine production |

Q & A

Q. What are the standard synthetic routes for 7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride, and how do reaction parameters influence yield?

The compound is synthesized via multi-step organic reactions. A common method involves condensation between 2-aminoethanethiol hydrochloride and thiophene-containing chalcones, catalyzed by bases like triethylamine or piperidine . Key parameters include:

- Temperature : Elevated temperatures (60–80°C) accelerate ring closure but may increase side reactions.

- Catalyst concentration : Piperidine (10–15 mol%) optimizes thiazepane ring formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. Which analytical methods are most reliable for characterizing this compound?

Structural confirmation requires:

Q. How should this compound be stored to ensure stability?

The compound is stable under standard lab conditions (25°C, inert atmosphere) but degrades in the presence of strong oxidizers. Recommendations:

- Store in amber vials at –20°C to prevent thiophene ring oxidation .

- Use desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. What methodological challenges arise in studying the pharmacokinetics of thiazepane derivatives like this compound?

Key challenges include:

- Metabolic stability : Thiophene moieties are prone to cytochrome P450-mediated oxidation, requiring liver microsome assays to assess metabolic pathways .

- Blood-brain barrier permeability : LogP values (~2.5) suggest moderate penetration, but in vivo studies with radiolabeled analogs are needed to quantify distribution .

Q. How can structural modifications to the thiazepane ring or thiophene substituent enhance target selectivity?

Rational design strategies include:

- Substituent effects : Fluorination at the thiophene 5-position improves metabolic stability and receptor binding affinity (e.g., IC50 reductions in kinase assays) .

- Ring hybridization : Fusing benzoxazole or isoxazole rings (as in related compounds) modulates steric and electronic properties for selective enzyme inhibition .

Q. How do researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies often stem from side reactions during thiazepane ring closure. Mitigation strategies:

- Reaction monitoring : Use in situ FTIR to detect intermediate imine formation and optimize reaction quenching .

- Byproduct analysis : LC-MS identifies dimerization products, guiding solvent selection (e.g., THF reduces oligomerization vs. DMSO) .

Q. What advanced methodologies are used to optimize multi-step synthesis of structurally analogous thiazepane derivatives?

Approaches include:

- Flow chemistry : Continuous flow systems improve scalability and reduce side reactions in chalcone condensation steps .

- Machine learning : Predictive models correlate substituent electronic parameters (Hammett σ) with reaction efficiency .

Q. What experimental approaches elucidate the mechanism of action for this compound in neurological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.